4'-Bromo-4-phenylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Bromo-4-phenylbutyrophenone is a chemical compound that is part of a broader class of bromoacetophenone derivatives. These compounds have been studied for various applications, including their potential as fungicides, photonucleases, and in the synthesis of polycyclic aromatic hydrocarbons and other organic molecules. The presence of the bromo group and the phenyl ring in these compounds is crucial for their reactivity and biological activity.
Synthesis Analysis
The synthesis of bromoacetophenone derivatives has been explored through various methods. For instance, the use of Brønsted acidic ionic liquids has been found to be efficient for the synthesis of benzoxanthene derivatives, which are structurally related to this compound . Additionally, palladium-catalyzed coupling reactions have been employed to synthesize poly(para-phenylene) derivatives using bromo-substituted reagents, which could be related to the synthesis of this compound . Furthermore, the synthesis of multisubstituted triphenylenes and phenanthrenes has been achieved through cascade reactions involving o-bromobenzyl alcohols, suggesting that similar strategies could be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of bromoacetophenone derivatives can be complex, with potential for disorder in the crystal structure, as seen in the case of a related compound where the 4-bromobenzylidene group showed disorder over two orientations10. The presence of bromine can influence the molecular conformation and the interactions within the crystal lattice.
Chemical Reactions Analysis
Bromoacetophenone derivatives are reactive molecules that can participate in various chemical reactions. For example, they have been used as photonucleases, where upon excitation, they generate radicals capable of cleaving DNA . Additionally, they can react with carbon disulfide in the presence of primary amines to synthesize thiazole derivatives . The bromo group in these compounds is a key functional group that facilitates nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the bromo and phenyl groups. These compounds have been shown to possess antifungal activities, with the introduction of a bromo group significantly increasing their activity and spectrum . The antioxidant properties of bromophenols, which are structurally related, have also been studied, indicating that these compounds can be effective radical scavengers . The solubility and stability of these compounds can vary depending on the substitution pattern and the presence of additional functional groups .
Scientific Research Applications
Spectroscopic and Quantum Computational Studies
4'-Bromo-4-phenylbutyrophenone (4PBP) has been studied for its structure, physicochemical parameters, and biological behaviors through density functional theory and vibrational spectroscopic studies. Its optimized structure, functional group presence, and properties have been elucidated using FT-IR, FT-Raman, and NMR methods, compared with simulated values. The molecule's stability, charge transfer, and reactive areas were analyzed through natural bond orbital analysis and molecular electrostatic potential diagrams. Its neuroleptic potential was confirmed through comparative molecular docking analyses, showing good transport within the human lipid system and a promising candidate for neuroleptic activities due to its low binding energy value with target proteins (Raajaraman, Sheela, & Muthu, 2021).
Antifungal Activities
A series of isobutyrophenone derivatives, related to this compound, exhibited excellent fungicidal activities against seven fungi. The structure-activity relationship (SAR) study showed that bromo group introduction and esterification substantially increased antifungal activity. These derivatives showed promise as leads for new fungicides, indicating the compound's potential utility in addressing food security threats from fungal phytopathogens (Lương et al., 2019).
DNA Cleavage and Antioxidant Effects
This compound and its derivatives have been investigated for their ability to cleave DNA upon excitation, demonstrating effectiveness as DNA cleaving agents. This research underscores its potential in developing novel photoinducible DNA cleavers for therapeutic applications (Wender & Jeon, 2003). Additionally, derivatives of this compound have been synthesized and evaluated for their antioxidant properties, showing effective radical scavenging activities and potential as antioxidant compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Biofield Energy Treated Studies
Research on the impact of biofield energy treatment on 4-bromoacetophenone, a derivative related to this compound, showed significant effects on its physical, thermal, and spectral properties. This innovative approach suggests alternative methodologies for modifying chemical compounds' characteristics for potential enhanced applications (Trivedi et al., 2015).
Mechanism of Action
Target of Action
4’-Bromo-4-phenylbutyrophenone is a derivative of butyrophenones , a class of compounds that are mainly used to treat neuroleptic, psychotic, and schizophrenia conditions . The primary targets of butyrophenones are the opiate and dopamine receptors .
Mode of Action
The compound acts as a dopamine receptor antagonist . It binds to these receptors, preventing dopamine from exerting its effects, thereby influencing neuroleptic activity .
Biochemical Pathways
It is known that butyrophenones, in general, influence the dopaminergic pathways in the brain, which play a crucial role in mood regulation and the reward system .
Pharmacokinetics
Lipophilicity studies show that it has good transport well inside the human lipid system , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4’-Bromo-4-phenylbutyrophenone’s action are primarily related to its antagonistic effect on dopamine receptors. This can lead to a reduction in symptoms of psychosis and schizophrenia . Molecular docking supports the neurological activity of the compound with a low binding energy value of −7.55 kcal/mol , indicating that it can bind easily without additional energy with the target proteins.
Biochemical Analysis
Biochemical Properties
4’-Bromo-4-phenylbutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 4’-Bromo-4-phenylbutyrophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This compound can also alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4’-Bromo-4-phenylbutyrophenone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and gene expression. Additionally, 4’-Bromo-4-phenylbutyrophenone can induce post-translational modifications of proteins, further influencing their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Bromo-4-phenylbutyrophenone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-4-phenylbutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 4’-Bromo-4-phenylbutyrophenone vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of 4’-Bromo-4-phenylbutyrophenone can cause severe toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
4’-Bromo-4-phenylbutyrophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4’-Bromo-4-phenylbutyrophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of 4’-Bromo-4-phenylbutyrophenone can also influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of 4’-Bromo-4-phenylbutyrophenone is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4’-Bromo-4-phenylbutyrophenone can influence its interactions with biomolecules and its overall biological effects .
properties
IUPAC Name |
1-(4-bromophenyl)-4-phenylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRSFXZFZAAYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.